Sodium 3-hydroxybenzoate

Description

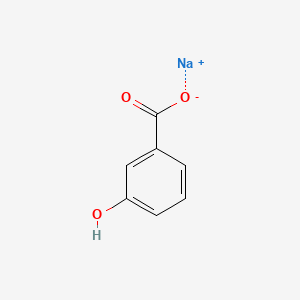

Sodium 3-hydroxybenzoate (C₇H₅NaO₃) is the sodium salt of 3-hydroxybenzoic acid, characterized by a hydroxyl group at the meta position of the benzene ring. It is a key intermediate in microbial degradation pathways of aromatic compounds, particularly lignin derivatives and xenobiotics . This compound is utilized as a corrosion inhibitor and serves as a substrate in enzymatic reactions, such as those catalyzed by 3-hydroxybenzoate 6-hydroxylase (3HB6H), which converts it to gentisate (2,5-dihydroxybenzoate) in the gentisate pathway . Its sodium salt form enhances solubility, making it suitable for industrial and biochemical applications.

Properties

CAS No. |

22207-58-5 |

|---|---|

Molecular Formula |

C7H6NaO3 |

Molecular Weight |

161.11 g/mol |

IUPAC Name |

sodium;3-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10); |

InChI Key |

DXIWTHPMLLOENS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)O.[Na] |

Related CAS |

22207-58-5 7720-19-6 |

Origin of Product |

United States |

Scientific Research Applications

Sodium 3-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-hydroxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs

Sodium 3-hydroxybenzoate belongs to a family of hydroxybenzoates differentiated by hydroxyl group positions and substituents. Key analogs include:

Metabolic Pathways and Enzymatic Specificity

Degradation Pathways

3-Hydroxybenzoate :

4-Hydroxybenzoate :

2-Hydroxybenzoate :

Enzyme Kinetics

Microbial Utilization

Microbial strains exhibit distinct substrate preferences:

Key Research Findings

Enzyme Specificity: 3HB6H’s FAD-binding site and phospholipid cofactor (e.g., phosphatidylinositol in R. jostii) enable precise para-hydroxylation of 3-hydroxybenzoate .

CoA Ligase Diversity : Pseudomonas sp. expresses separate CoA ligases for benzoate and 3-hydroxybenzoate, preventing metabolic crosstalk .

Biodegradation Variability : Strain-specific pathways (e.g., Comamonas testosteroni vs. Pseudomonas putida) highlight evolutionary adaptations to aromatic substrates .

Chemical Reactions Analysis

Decarboxylation Reactions

Sodium 3-hydroxybenzoate undergoes decarboxylation under high-temperature alkaline conditions, similar to other aromatic carboxylates. When heated with strong bases (e.g., NaOH), it loses CO₂ to form resorcinol (1,3-dihydroxybenzene):

-

Nucleophilic attack by hydroxide on the carboxylate carbon.

-

Formation of a resonance-stabilized phenyl carbanion intermediate.

-

Release of CO₂ and subsequent protonation to yield resorcinol.

Experimental conditions :

-

Temperatures >200°C and prolonged heating (6+ hours) are required for significant conversion .

-

By-products include trace amounts of 2- and 4-hydroxybenzoic acid isomers (<1%) .

Acid-Base Equilibrium

In aqueous solutions, this compound dissociates reversibly into 3-hydroxybenzoic acid and sodium ions:

Key properties :

-

pKa of 3-hydroxybenzoic acid: 4.08 (carboxyl group) and 9.84 (phenolic -OH) .

-

Precipitation of the free acid occurs below pH 4, as confirmed by acidification studies using HCl .

Enzymatic Hydroxylation

3-Hydroxybenzoate 6-hydroxylase (3HB6H), a flavin-dependent monooxygenase, catalyzes the para-hydroxylation of this compound to form 2,5-dihydroxybenzoate (gentisate) in microbial systems like Rhodococcus jostii RHA1 :

| Parameter | Value |

|---|---|

| (O₂) | |

| Turnover rate | (hydroxylation step) |

This reaction is critical in the biodegradation of aromatic compounds and involves a C4a-hydroperoxyflavin intermediate .

Microbial Metabolism

In anaerobic environments, gut microbiota metabolize this compound via benzoyl-CoA pathways :

-

Activation to 3-hydroxybenzoyl-CoA.

-

Dearomatization and β-oxidation to aliphatic dicarboxylic acids .

Key microbes : Thauera aromatica and Geobacter metallireducens .

Stability and Reactivity

-

Thermal stability : Decomposes at >300°C, releasing CO₂ and phenolic compounds .

-

Photodegradation : Susceptible to UV-induced breakdown, with a predicted half-life of 1–3 days in aqueous environments .

-

pH sensitivity : Stable in neutral to alkaline conditions but hydrolyzes in acidic media (pH <4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.